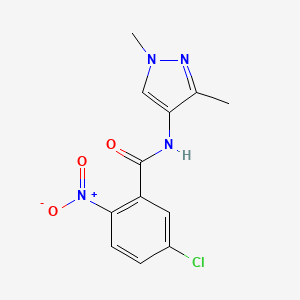
5-chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-nitrobenzamide
Descripción general
Descripción
5-chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-nitrobenzamide, also known as CDNB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CDNB is a potent inhibitor of glutathione S-transferases, which are enzymes that play a crucial role in the detoxification of xenobiotics and endogenous compounds.
Mecanismo De Acción
5-chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-nitrobenzamide inhibits the activity of glutathione S-transferases by forming a covalent bond with the active site of these enzymes. This covalent bond prevents the binding of glutathione to the enzyme, which is required for the detoxification of xenobiotics and endogenous compounds. As a result, the detoxification process is inhibited, leading to an accumulation of toxic compounds in the body.
Biochemical and Physiological Effects:
This compound has been shown to induce oxidative stress and apoptosis in various cell types. It has also been shown to modulate the expression of genes involved in drug metabolism and detoxification. In addition, this compound has been shown to modulate the activity of various signaling pathways, including the MAPK and NF-κB pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-nitrobenzamide is a potent and specific inhibitor of glutathione S-transferases, making it a valuable tool for studying the role of these enzymes in biological processes. However, this compound has some limitations in lab experiments. For example, this compound can form adducts with other proteins, which can complicate the interpretation of results. In addition, this compound can induce oxidative stress and apoptosis, which can affect the viability of cells.
Direcciones Futuras
There are several future directions for the study of 5-chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-nitrobenzamide. One direction is to investigate the role of glutathione S-transferases in the pathogenesis of diseases such as cancer and neurodegenerative disorders. Another direction is to develop new inhibitors of glutathione S-transferases that are more potent and specific than this compound. Additionally, the development of new methods for the detection and quantification of glutathione S-transferases could lead to a better understanding of the role of these enzymes in biological processes.
Aplicaciones Científicas De Investigación
5-chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-nitrobenzamide has been widely used in scientific research as a tool to study the role of glutathione S-transferases in various biological processes. It has been used to investigate the detoxification of xenobiotics and endogenous compounds, the metabolism of drugs, and the pathogenesis of diseases such as cancer and neurodegenerative disorders. This compound has also been used to study the structure and function of glutathione S-transferases and to develop new inhibitors of these enzymes.
Propiedades
IUPAC Name |
5-chloro-N-(1,3-dimethylpyrazol-4-yl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O3/c1-7-10(6-16(2)15-7)14-12(18)9-5-8(13)3-4-11(9)17(19)20/h3-6H,1-2H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWDRSIHTPOZHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


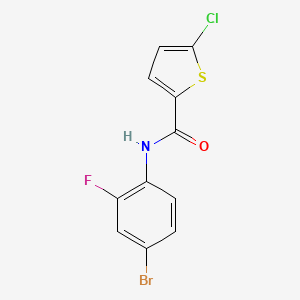
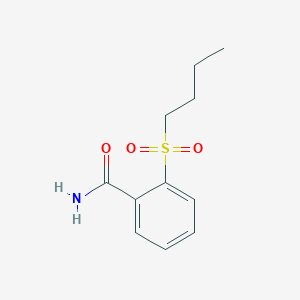
![2-[(5-bromo-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarboxamide](/img/structure/B3482612.png)
![methyl 3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4-methylbenzoate](/img/structure/B3482617.png)

![3-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)carbonyl]amino}-4-methylbenzoic acid](/img/structure/B3482627.png)
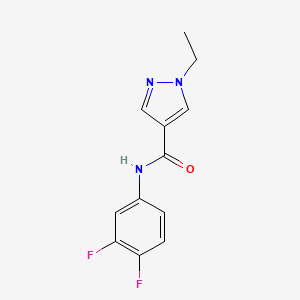
![N'-(4-chlorophenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylurea](/img/structure/B3482641.png)

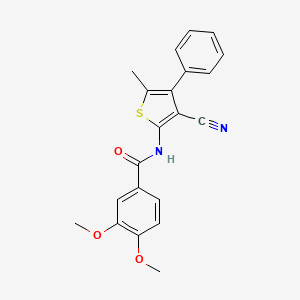
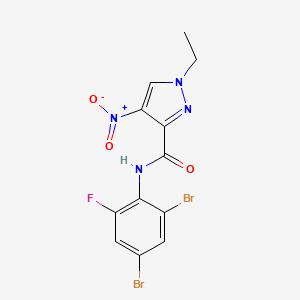
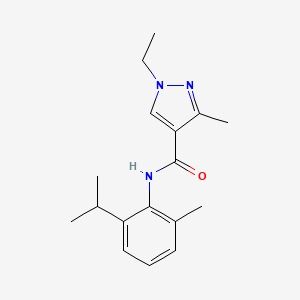
![2-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-furamide](/img/structure/B3482662.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2-phenoxyacetamide](/img/structure/B3482680.png)
